3h-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)-
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Overview
Description
3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- is a complex organic compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- can undergo various chemical reactions, including:
Oxidation: Conversion to indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring to produce indole-3-ethanol.
Substitution: Electrophilic substitution reactions at the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
3H-Indole,3-(1,5-dimethyl-2-pyrrolidinylidene)- is compared with other similar indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Methoxyindole: Used in the synthesis of pharmaceuticals.
Each of these compounds has unique structural features and biological activities, making them suitable for different applications.
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(3Z)-3-(1,5-dimethylpyrrolidin-2-ylidene)indole |
InChI |
InChI=1S/C14H16N2/c1-10-7-8-14(16(10)2)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3/b14-12+ |
InChI Key |
KWOAQQXBWCTBSX-WYMLVPIESA-N |
Isomeric SMILES |
CC1CC/C(=C\2/C=NC3=CC=CC=C32)/N1C |
Canonical SMILES |
CC1CCC(=C2C=NC3=CC=CC=C32)N1C |
Origin of Product |
United States |
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